molecular formula C8H7BF2O4 B14027411 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid

2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid

Cat. No.: B14027411
M. Wt: 215.95 g/mol
InChI Key: NZLHUNHAPBECET-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of two fluorine atoms, a formyl group, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 2,4-Difluoro-3-methoxybenzoic acid.

    Reduction: 2,4-Difluoro-5-hydroxymethyl-3-methoxyphenylboronic acid.

    Substitution: 2,4-Dimethoxy-5-formyl-3-methoxyphenylboronic acid.

Scientific Research Applications

2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid
  • 3-Fluorophenylboronic acid

Comparison: Compared to these similar compounds, 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is unique due to the presence of both fluorine atoms and a formyl group. This combination imparts distinct electronic and steric properties, making it more versatile in various chemical transformations and applications .

Properties

Molecular Formula

C8H7BF2O4

Molecular Weight

215.95 g/mol

IUPAC Name

(2,4-difluoro-5-formyl-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H7BF2O4/c1-15-8-6(10)4(3-12)2-5(7(8)11)9(13)14/h2-3,13-14H,1H3

InChI Key

NZLHUNHAPBECET-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)OC)F)C=O)(O)O

Origin of Product

United States

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